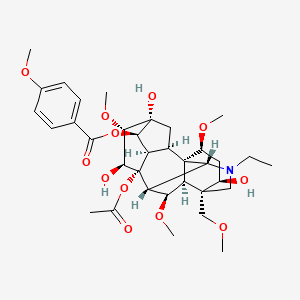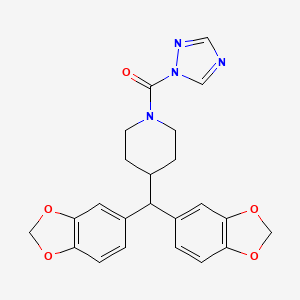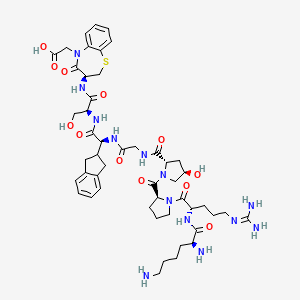
1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JW 642 is a potent inhibitor of monoacylglycerol lipase, an enzyme that plays a crucial role in the degradation of monoacylglycerols to free fatty acids and glycerol. This compound has been extensively studied for its ability to inhibit monoacylglycerol lipase in various species, including mice, rats, and humans .
Wissenschaftliche Forschungsanwendungen
JW 642 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved properties. In biology, JW 642 is used to investigate the role of monoacylglycerol lipase in various physiological processes, including lipid metabolism and signal transduction. In medicine, it has potential therapeutic applications in the treatment of conditions associated with dysregulated lipid metabolism, such as obesity and metabolic syndrome .
Wirkmechanismus
JW 642 exerts its effects by binding to the active site of monoacylglycerol lipase, thereby inhibiting its activity. This inhibition prevents the breakdown of monoacylglycerols, leading to an accumulation of these molecules and a reduction in the levels of free fatty acids and glycerol. The molecular targets of JW 642 include the catalytic residues of monoacylglycerol lipase, which are essential for its enzymatic activity .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
The synthesis of JW 642 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the use of organic solvents and reagents under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using large reactors and optimizing reaction conditions to maximize efficiency .
Analyse Chemischer Reaktionen
JW 642 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. Common reagents used in these reactions include organic solvents like dimethyl sulfoxide and catalysts that facilitate the substitution process. The major products formed from these reactions are derivatives of JW 642 with enhanced potency and selectivity for monoacylglycerol lipase .
Vergleich Mit ähnlichen Verbindungen
JW 642 is unique in its high potency and selectivity for monoacylglycerol lipase compared to other inhibitors. Similar compounds include JZL 184 and URB 602, which also inhibit monoacylglycerol lipase but with different degrees of potency and selectivity. JW 642 stands out due to its ability to inhibit monoacylglycerol lipase at nanomolar concentrations, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSCNEOUWSVZEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043079 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416133-89-5 |
Source


|
| Record name | 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Can we quantify the inhibitory effect of JW642 on MAGL using the presented research?
A2: Yes, the study utilized Lassen's graphical analysis to determine the inhibitory potency of JW642. The results revealed that a plasma concentration of 126 ng/mL of JW642 was sufficient to achieve 50% inhibition of specific [18F]T-401 binding to MAGL (IC50). [] This quantification provides valuable insight into the effectiveness of JW642 in blocking MAGL activity in vivo.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone](/img/structure/B608186.png)




![N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide](/img/structure/B608205.png)